2,6-Dimethanesulfonylbenzoic acid
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Overview
Description
2,6-Dimethanesulfonylbenzoic acid is an organic compound characterized by the presence of two methanesulfonyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethanesulfonylbenzoic acid typically involves the sulfonation of 2,6-dimethylbenzoic acid. The reaction is carried out using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the sulfonation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethanesulfonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The methanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzoic acids depending on the reagents and conditions used .
Scientific Research Applications
2,6-Dimethanesulfonylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Dimethanesulfonylbenzoic acid involves its interaction with specific molecular targets. The sulfonyl groups can form strong hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The pathways involved include the modulation of enzyme activity and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylbenzoic acid: Lacks the sulfonyl groups, resulting in different chemical properties.
2,6-Dihydroxybenzoic acid: Contains hydroxyl groups instead of sulfonyl groups, leading to different reactivity and applications.
2,6-Dihydroxyacetophenone: Similar structure but with an acetophenone moiety, affecting its chemical behavior.
Uniqueness
2,6-Dimethanesulfonylbenzoic acid is unique due to the presence of two methanesulfonyl groups, which impart distinct chemical properties such as increased acidity and reactivity towards nucleophiles. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H10O6S2 |
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Molecular Weight |
278.3 g/mol |
IUPAC Name |
2,6-bis(methylsulfonyl)benzoic acid |
InChI |
InChI=1S/C9H10O6S2/c1-16(12,13)6-4-3-5-7(17(2,14)15)8(6)9(10)11/h3-5H,1-2H3,(H,10,11) |
InChI Key |
FPJULHLUBODJTR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CC=C1)S(=O)(=O)C)C(=O)O |
Origin of Product |
United States |
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